1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the thiazole ring, which is further connected to a propan-2-one moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the acylation of the thiazole with propan-2-one under basic conditions to obtain the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form hydrazones or oximes.
Scientific Research Applications
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in materials science and organic synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one can be compared with other thiazole derivatives such as:
- 1-Phenylethanone [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-Phenylethanone [4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-Phenylethanone [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
These compounds share a similar thiazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the 4-methylphenyl group in this compound imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other thiazole derivatives.
Properties
CAS No. |
89991-30-0 |
---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propan-2-one |
InChI |
InChI=1S/C13H13NOS/c1-9-3-5-11(6-4-9)12-8-16-13(14-12)7-10(2)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
JFQNFVBNPYGWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.